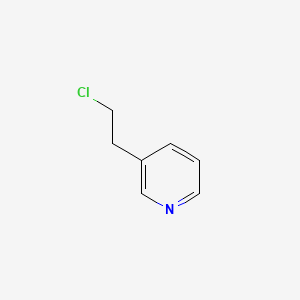

3-(2-Chloroethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTABMURWRWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276769 | |

| Record name | 3-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39892-24-5 | |

| Record name | 3-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-(2-Chloroethyl)pyridine

An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethyl)pyridine from 3-(2-hydroxyethyl)pyridine

In the landscape of modern drug discovery and development, pyridine derivatives are foundational building blocks, integral to the structure of numerous therapeutic agents.[1][2] Their heterocyclic aromatic nature allows for extensive functionalization, enabling medicinal chemists to modulate the physicochemical properties of drug candidates to optimize efficacy, selectivity, and pharmacokinetic profiles.[1] Among these valuable intermediates, this compound holds a position of strategic importance. Its structure incorporates a pyridine ring, which can engage in various biological interactions, and a reactive chloroethyl side chain. This chloroethyl group serves as a versatile chemical handle, allowing for the facile introduction of the 3-pyridylethyl moiety into more complex molecular architectures via nucleophilic substitution reactions.[3] This reactivity is pivotal in the synthesis of numerous pharmaceutical agents, including the histamine analog Betahistine, used in the treatment of Ménière's disease.[3] This guide provides a comprehensive technical overview of a robust and widely utilized method for synthesizing this compound: the chlorination of 3-(2-hydroxyethyl)pyridine using thionyl chloride.

Reaction Mechanism: Converting a Poor Leaving Group into an Excellent One

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The primary challenge lies in the fact that the hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[4] Therefore, a direct nucleophilic substitution is not feasible. The reaction with thionyl chloride (SOCl₂) elegantly circumvents this issue by converting the hydroxyl group into a chlorosulfite ester, which is an excellent leaving group.[4][5] The subsequent reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which escape the reaction mixture.[5][6]

The mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-(2-hydroxyethyl)pyridine attacks the electrophilic sulfur atom of thionyl chloride.[5][7] This results in the displacement of a chloride ion.

-

Formation of the Chlorosulfite Intermediate: A proton is lost from the oxonium ion intermediate, often facilitated by a weak base (like pyridine, if added, or another molecule of the starting alcohol), to form a neutral alkyl chlorosulfite intermediate (ROSOCl).[8]

-

Nucleophilic Substitution: For a primary alcohol like 3-(2-hydroxyethyl)pyridine, the reaction proceeds via an Sₙ2 mechanism.[8][9] A chloride ion (generated in the first step or from the dissociation of the intermediate) acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group from the backside.[4][9]

-

Product Formation: This backside attack leads to the formation of the C-Cl bond and the simultaneous cleavage of the C-O bond. The unstable chlorosulfite leaving group decomposes into stable gaseous molecules of sulfur dioxide (SO₂) and a chloride ion.[4][10]

The use of a base like pyridine can influence the stereochemical outcome of the reaction. While not critical for this achiral substrate, in stereospecific syntheses, the addition of pyridine ensures an Sₙ2 pathway with inversion of configuration by preventing the Sₙi (internal return) mechanism that can lead to retention of configuration.[8][11][12]

Caption: Figure 1: Reaction Mechanism of Alcohol Chlorination with SOCl₂

Experimental Protocol: A Step-by-Step Guide

This section details a reliable, field-proven protocol for the synthesis of this compound. The procedure is adapted from established methodologies and emphasizes safety and efficiency.[13][14]

Materials and Equipment

| Reagent/Equipment | Purpose |

| 3-(2-hydroxyethyl)pyridine | Starting Material |

| Thionyl chloride (SOCl₂) | Chlorinating Agent & Solvent |

| 5% Sodium Carbonate (Na₂CO₃) | Neutralization/Quenching |

| Chloroform (CHCl₃) or DCM | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | Prevent solvent loss |

| Heating mantle | Heat Source |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Fume Hood | Essential for safety |

| Personal Protective Equipment | Gloves, Goggles, Lab Coat |

Procedure

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser. Add 3-(2-hydroxyethyl)pyridine (e.g., 1.2 g, 9.8 mmol).[13]

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask.[13] Thionyl chloride can serve as both the reagent and the solvent. The addition may be mildly exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux and maintain this temperature for approximately 3 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a suitable trap (e.g., a base trap) to neutralize corrosive HCl and SO₂ vapors.

-

Workup and Neutralization: To the residue, cautiously add a 5% aqueous solution of sodium carbonate (e.g., 20 mL) to neutralize any remaining acidic species.[13] Perform this step slowly in an ice bath, as the quenching process can be exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like chloroform or dichloromethane (DCM) (e.g., 2 x 30 mL).[13]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude this compound.[13]

-

Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, purification can be achieved by vacuum distillation or column chromatography.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Figure 2: Experimental Workflow for Synthesis

Safety and Handling: A Critical Directive

Thionyl chloride is a hazardous chemical that demands strict adherence to safety protocols. It is corrosive, causes severe skin and eye burns, is toxic if inhaled, and reacts violently with water, releasing toxic gases.[15][16][17]

-

Engineering Controls: All manipulations involving thionyl chloride must be performed within a certified chemical fume hood to prevent inhalation of vapors.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or rubber).[15][17]

-

Handling: Add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions. Never allow thionyl chloride to come into contact with water or moisture.[15][18] Store in a cool, dry, well-ventilated area away from incompatible materials like bases, acids, and alcohols.[15]

-

Emergency Procedures: An eyewash station and safety shower must be immediately accessible.[17] In case of skin contact, wash the affected area immediately and thoroughly with water.[15] In case of inhalation, move to fresh air and seek medical attention.[18]

-

Waste Disposal: All materials contaminated with thionyl chloride, including residual reagent and rinsates, must be collected and disposed of as hazardous waste according to institutional guidelines.[17] Do not pour thionyl chloride waste down the drain.

Characterization and Data

The final product, this compound, is typically a liquid or oil.[14] Its identity and purity are confirmed through spectroscopic analysis.

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 39892-24-5 |

| Appearance | Red oil (crude), can be purified to yellow |

| Mass Spec (LC-MS) | m/z 142.1 (M+H)⁺ |

(Data sourced from PubChem and a patent filing)[14][19]

The hydrochloride salt of the product is also a common, stable form, often appearing as a solid.[3][20]

Conclusion

The conversion of 3-(2-hydroxyethyl)pyridine to this compound using thionyl chloride is a highly effective and reliable synthetic method. The reaction's success hinges on understanding the underlying mechanism—the transformation of a poor hydroxyl leaving group into a highly effective chlorosulfite intermediate—and the irreversible nature of the reaction due to the evolution of gaseous byproducts. By following a well-defined experimental protocol and adhering strictly to safety procedures for handling thionyl chloride, researchers can efficiently produce this valuable intermediate, paving the way for the development of novel and complex pharmaceutical agents.

References

-

Reactions of Alcohols with Thionyl Chloride . (2019). Chemistry LibreTexts. [Link]

-

Synthesis of 3-(2-chloroethyl)-pyridine . PrepChem.com. [Link]

-

Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3 . (2021). YouTube. [Link]

-

Reactions of Alcohols with Thionyl Chloride . (2023). Read Chemistry. [Link]

-

Hazard Summary: Thionyl Chloride . New Jersey Department of Health. [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi . (2014). Master Organic Chemistry. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride . (2013). Drexel University. [Link]

-

Thionyl Chloride Material Safety Data Sheet . Bionium. [Link]

-

Thionyl Chloride method is preferred preparing alkyl chlorides from alcohols. Why? . Yufeng. [Link]

-

This compound hydrochloride . MySkinRecipes. [Link]

-

This compound hydrochloride . PubChemLite. [Link]

-

Working with Hazardous Chemicals . Organic Syntheses. [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride . Reddit. [Link]

-

This compound . PubChem. [Link]

-

Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion . ReactionFlash. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE . precisionFDA. [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . (2011). Master Organic Chemistry. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

Acid to Acid Chloride - Common Conditions . The Organic Chemistry Portal. [Link]

-

R−OH+SOCl2 pyridine . Filo. [Link]

-

Easy Route to Thionyl Chloride SOCl2 . Sciencemadness.org. [Link]

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides . Chemistry Steps. [Link]

-

3-(Chloromethyl)pyridine . PubChem. [Link]

-

Why does pyridine make such a big change from SNi to SN2? . Chemistry Stack Exchange. [Link]

-

3-(Chloromethyl)pyridine hydrochloride . PubChem. [Link]

- Preparation of chloromethylpyridine hydrochlorides.

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | 4226-36-2 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. readchemistry.com [readchemistry.com]

- 6. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [it.yufenggp.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 10. \mathrm { R } - \mathrm { OH } + \mathrm { SOCl } _ { 2 } pyridine | Filo [askfilo.com]

- 11. orgosolver.com [orgosolver.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. prepchem.com [prepchem.com]

- 14. 3-(2-CHLORO-ETHYL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 15. nj.gov [nj.gov]

- 16. westliberty.edu [westliberty.edu]

- 17. drexel.edu [drexel.edu]

- 18. bionium.miami.edu [bionium.miami.edu]

- 19. This compound | C7H8ClN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. PubChemLite - this compound hydrochloride (C7H8ClN) [pubchemlite.lcsb.uni.lu]

3-(2-Chloroethyl)pyridine chemical properties and reactivity

An In-depth Technical Guide to 3-(2-Chloroethyl)pyridine: Chemical Properties, Reactivity, and Applications in Drug Development

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-deficient pyridine ring coupled to a reactive chloroethyl side chain, makes it an exceptionally versatile intermediate for introducing the 3-pyridylethyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, details its primary synthetic routes, explores its reactivity with a focus on nucleophilic substitution, and highlights its significant applications in the development of pharmaceutical agents. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to serve as an authoritative resource.

Physicochemical and Structural Properties

This compound, identified by the CAS Number 39892-24-5, is a pyridine derivative functionalized with a chloroethyl group at the 3-position.[1][2] The molecule's reactivity is largely dictated by the interplay between the aromatic pyridine ring and the alkyl chloride side chain. The pyridine ring, an electron-deficient system, influences the electronic properties of the side chain, while the substituent, in turn, affects the ring's characteristics.[3] The compound is typically handled and stored as its hydrochloride salt (CAS: 4226-36-2), which enhances its stability and simplifies handling.[3]

Data Summary Table

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below for quick reference.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [1][3] |

| CAS Number | 39892-24-5 | 4226-36-2 | [1][4] |

| Molecular Formula | C₇H₈ClN | C₇H₉Cl₂N | [1][5] |

| Molecular Weight | 141.60 g/mol | 178.06 g/mol | [1][6] |

| Appearance | - | Solid | [5] |

| Purity | - | Typically ≥95% | [5] |

| Storage | - | 2-8°C, under inert gas | [4] |

Note: Properties for the free base are less commonly reported as the hydrochloride salt is the standard commercial form.

Synthesis of this compound

The most direct and widely adopted synthetic pathway to this compound involves the chlorination of its corresponding alcohol precursor, 3-(2-hydroxyethyl)pyridine.[3][7] This transformation is a classic nucleophilic substitution where the hydroxyl group is converted into a superior leaving group and subsequently displaced by a chloride ion.

Causality in Reagent Selection

Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several key reasons:

-

High Reactivity: It readily reacts with the alcohol to form a chlorosulfite intermediate, which is highly unstable.

-

Irreversible Reaction: The intermediate decomposes to yield the desired alkyl chloride and gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

-

Ease of Purification: The gaseous nature of the byproducts allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying the workup process.

Workflow for Synthesis

Caption: A typical laboratory workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 3-(2-hydroxyethyl)pyridine.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ to a scrubber), combine 3-(2-hydroxyethyl)pyridine (1.2 g, 9.8 mmol) and thionyl chloride (10 ml).

-

Heating: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by evaporation under reduced pressure.

-

Workup: To the resulting residue, carefully add a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 ml) to neutralize the remaining acidic components.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (2 x 30 ml).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the final product, this compound. A typical yield for this procedure is high, often around 98%.[7]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the chloroethyl side chain.[3] The chlorine atom is a good leaving group, rendering the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack.[3] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution (Sₙ2) Reactions

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The electron-withdrawing nature of the pyridine ring further enhances the partial positive charge on the carbon atom bonded to the chlorine, making it more reactive towards nucleophiles.[3]

This allows for the facile introduction of the 3-pyridylethyl moiety into a wide array of molecular scaffolds.[3] Common nucleophiles that react readily with this substrate include:

-

Amines (Primary and Secondary): Leading to the formation of substituted ethylamines.

-

Thiols: Forming thioethers.

-

Alkoxides and Phenoxides: Yielding ethers.

-

Cyanide: For carbon chain extension.

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its role as a key building block for synthesizing more complex, biologically active molecules.[3] Pyridine-containing compounds are foundational to many modern pharmaceuticals, acting as crucial intermediates in the development of drugs for a wide range of diseases.[8][9]

Case Study: Synthesis of Betahistine

A prominent application of this compound is in the synthesis of Betahistine, a histamine analog used to treat Ménière's disease.[3] The synthesis is a straightforward Sₙ2 reaction where this compound is treated with methylamine. The nucleophilic nitrogen of methylamine attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion to form the final drug substance. This reaction perfectly illustrates the utility of this compound as a precursor to a commercially significant pharmaceutical.[3]

Broader Pharmaceutical Relevance

Beyond Betahistine, the 3-pyridyl moiety introduced by this intermediate is a common structural motif in many biologically active compounds.[3] It is used in the synthesis of:

-

Central Nervous System (CNS) Agents: Including nicotinic receptor ligands.[4]

-

Antihypertensive Compounds: Where the pyridine ring can interact with biological targets.[4]

-

Alkylating Agents: For modifying other bioactive molecules to enhance their binding affinity or other pharmacological properties.[4]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound and its hydrochloride salt is imperative. The hydrochloride salt is classified as a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed.[10]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

-

Storage: Store the container tightly closed in a cool, dry, and shaded area, protected from moisture.[10] For long-term stability, especially for the hydrochloride salt, storage under an inert gas is recommended.[4][10]

Conclusion

This compound is a high-value synthetic intermediate whose importance is firmly established in pharmaceutical and chemical research. Its well-defined reactivity, centered on the electrophilic nature of the chloroethyl side chain, provides a reliable and efficient method for incorporating the 3-pyridylethyl scaffold into target molecules. The straightforward synthesis from its corresponding alcohol and its proven application in the production of drugs like Betahistine underscore its continued relevance. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for any scientist leveraging this versatile building block in their research and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of 3-(2-chloroethyl)-pyridine. Retrieved from PrepChem.com. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199466, this compound. Retrieved from PubChem. URL: [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from MySkinRecipes. URL: [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Electronic Supplementary Information. Retrieved from Royal Society of Chemistry. URL: [Link]

-

PubChemLite. (n.d.). This compound hydrochloride (C7H8ClN). Retrieved from PubChemLite. URL: [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 3-(Chloromethyl)pyridine hydrochloride. Retrieved from Fisher Scientific. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from PubMed Central. URL: [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from ResearchGate. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from PubChem. URL: [Link]

Sources

- 1. This compound | C7H8ClN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-CHLORO-ETHYL)-PYRIDINE | 39892-24-5 [chemicalbook.com]

- 3. This compound hydrochloride | 4226-36-2 | Benchchem [benchchem.com]

- 4. This compound hydrochloride [myskinrecipes.com]

- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Chloroethyl)pyridine in Alkylation Reactions

Introduction: The Strategic Importance of 3-(2-Chloroethyl)pyridine in Synthetic Chemistry

This compound is a versatile bifunctional reagent that holds significant importance as a building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of a reactive chloroethyl group appended to a pyridine ring, a common scaffold in many biologically active compounds. This unique structural arrangement allows for the facile introduction of the 3-pyridylethyl moiety into various molecular frameworks through nucleophilic substitution reactions. A prominent application of this compound is in the synthesis of Betahistine, a histamine analog used for the treatment of Ménière's disease.[1] This guide provides a comprehensive overview of the core mechanism of action of this compound in alkylation reactions, offering insights into its reactivity, experimental protocols, and potential challenges.

Core Mechanism of Action: The Pivotal Role of the Aziridinium Ion Intermediate

The primary mode of action of this compound as an alkylating agent involves a key intramolecular cyclization to form a highly reactive bicyclic aziridinium ion. This process is central to its ability to react with a wide range of nucleophiles.

Formation of the Bicyclic Aziridinium Ion

The alkylation process is initiated by the intramolecular nucleophilic attack of the pyridine nitrogen on the electrophilic carbon atom bearing the chlorine atom. This internal displacement of the chloride ion results in the formation of a strained, three-membered aziridinium ring fused to the pyridine ring.

The formation of this aziridinium intermediate is the rate-determining step in many of these alkylation reactions. The lone pair of electrons on the pyridine nitrogen acts as an internal nucleophile, a process often facilitated by a suitable solvent and, in some cases, elevated temperatures.

Figure 1: General mechanism of alkylation via aziridinium ion formation.

Nucleophilic Ring-Opening of the Aziridinium Ion

The high reactivity of the aziridinium intermediate is attributed to the significant ring strain of the three-membered ring. This strained ring is highly susceptible to attack by a wide variety of nucleophiles. The nucleophilic attack occurs at one of the carbon atoms of the aziridinium ring, leading to its opening and the formation of a stable alkylated product.

The regioselectivity of the nucleophilic attack is a crucial aspect of this mechanism. In the case of the bicyclic aziridinium ion derived from this compound, the attack predominantly occurs at the methylene carbon (the carbon atom of the original chloroethyl side chain that was not attached to the pyridine ring). This is due to this carbon being less sterically hindered compared to the bridgehead carbon.

Experimental Protocol: Alkylation of a Primary Amine with this compound

The following protocol provides a detailed, step-by-step methodology for the alkylation of a primary amine, exemplified by the synthesis of a precursor to Betahistine. This protocol is designed to be a self-validating system, with clear rationales for each step.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| This compound hydrochloride | Alkylating agent precursor | ≥98% |

| Primary Amine (e.g., Methylamine) | Nucleophile | 40% solution in water or as hydrochloride salt |

| Anhydrous Potassium Carbonate (K₂CO₃) | Base | ≥99%, anhydrous |

| Anhydrous Acetonitrile (CH₃CN) | Solvent | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |

| Saturated Sodium Chloride Solution (Brine) | Washing Agent | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Anhydrous, granular |

| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Rationale: A dry apparatus under an inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture. The excess of the amine and base drives the reaction to completion.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring (typically 10-15 mL per gram of the limiting reagent).

-

Rationale: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and can dissolve both the amine and the alkylating agent precursor.

-

-

Addition of this compound: To the stirred suspension, add this compound hydrochloride (1.0 equivalent) portion-wise at room temperature.

-

Rationale: The hydrochloride salt is often more stable and easier to handle than the free base. The potassium carbonate will neutralize the HCl and deprotonate the amine, allowing it to act as a nucleophile.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the activation energy for the formation of the aziridinium ion and the subsequent nucleophilic attack. Monitoring the reaction ensures that it is stopped once the starting material is consumed, preventing potential side reactions.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.

-

Rationale: This step removes the solid byproducts from the reaction mixture.

-

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Rationale: Partitioning between an aqueous and an organic phase allows for the separation of the desired organic product from any remaining water-soluble impurities.

-

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Rationale: Washing with brine removes residual water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes any remaining traces of water.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

-

Rationale: Column chromatography separates the desired product from any unreacted starting materials or side products based on their polarity.

-

Figure 2: Experimental workflow for the alkylation of an amine.

Scope and Limitations of Nucleophiles

A variety of nucleophiles can be employed in reactions with this compound, leading to a diverse range of functionalized pyridine derivatives.

-

Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction, leading to the corresponding N-alkylated products. This is the basis for the synthesis of many pharmaceutical compounds.[1]

-

Oxygen Nucleophiles: Alcohols and phenols can also act as nucleophiles, though they are generally less reactive than amines and may require stronger bases (e.g., sodium hydride) to deprotonate them to the more nucleophilic alkoxides or phenoxides.

-

Sulfur Nucleophiles: Thiols are highly effective nucleophiles and readily react with this compound to form thioethers.

-

Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can also be used, although these reactions may require carefully controlled conditions to avoid side reactions.

Potential Side Reactions and Troubleshooting

While the alkylation reaction with this compound is generally efficient, several side reactions can occur, impacting the yield and purity of the desired product.

-

Elimination: Under strongly basic conditions, elimination of HCl from this compound can occur to form 3-vinylpyridine. This can be minimized by using a non-nucleophilic base in stoichiometric amounts and maintaining a moderate reaction temperature.

-

Polyalkylation: With primary amines, dialkylation can be a significant side reaction, where the initially formed secondary amine reacts further with another molecule of the alkylating agent. Using a large excess of the primary amine can help to favor monoalkylation.

-

Polymerization: 3-Vinylpyridine, if formed, can undergo polymerization, leading to the formation of polymeric byproducts. This can be mitigated by controlling the reaction conditions to disfavor the elimination reaction.

Spectroscopic Characterization

The progress of the reaction and the identity of the final product can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The disappearance of the characteristic triplet for the -CH₂-Cl protons in this compound (typically around 3.7-3.8 ppm) and the appearance of new signals corresponding to the protons adjacent to the nucleophile in the product are indicative of a successful reaction.

-

¹³C NMR Spectroscopy: The carbon attached to the chlorine in the starting material will show a significant upfield shift upon substitution with the nucleophile.

-

Infrared (IR) Spectroscopy: The C-Cl stretching vibration (typically in the range of 650-850 cm⁻¹) of the starting material will be absent in the IR spectrum of the product. New characteristic bands corresponding to the functional group of the nucleophile (e.g., N-H stretching for amines) will be present.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the final alkylated product.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 3-pyridylethyl moiety into organic molecules. Its mechanism of action, proceeding through a highly reactive bicyclic aziridinium ion intermediate, allows for efficient alkylation of a wide range of nucleophiles. A thorough understanding of this mechanism, coupled with careful control of reaction conditions, is essential for maximizing the yield and purity of the desired products. The experimental protocol and insights provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug discovery and organic synthesis, enabling the effective utilization of this important synthetic building block.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(4), 1045. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)pyridine. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 3-(2-Chloroethyl)pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Chloroethyl)pyridine

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and for regulatory purposes. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed electronic and vibrational portrait of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted at the 3-position with a chloroethyl group. This structure presents distinct spectroscopic signatures. The aromatic pyridine ring will exhibit characteristic signals in the downfield region of the NMR spectrum and specific vibrational modes in the IR spectrum. The ethyl chain provides aliphatic signals in the upfield NMR region, and its fragmentation is a key feature in the mass spectrum.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from both the aromatic pyridine ring and the aliphatic ethyl chain. The electron-withdrawing nature of the nitrogen atom and the chlorine atom significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.50 | d | ~2.0 |

| H-6 | ~8.45 | dd | ~4.8, 1.6 |

| H-4 | ~7.50 | dt | ~7.8, 2.0 |

| H-5 | ~7.25 | dd | ~7.8, 4.8 |

| -CH₂-Cl | ~3.80 | t | ~7.0 |

| Ar-CH₂- | ~3.10 | t | ~7.0 |

-

Aromatic Protons (H-2, H-4, H-5, H-6): These protons appear in the downfield region (7.2-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the 2-position (H-2) is the most deshielded due to its proximity to the electronegative nitrogen atom.

-

Aliphatic Protons (-CH₂-): The two methylene groups of the ethyl chain appear as triplets, a result of coupling with each other. The methylene group attached to the chlorine atom is more deshielded (~3.80 ppm) compared to the one attached to the pyridine ring (~3.10 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150.0 |

| C-6 | ~148.0 |

| C-4 | ~136.0 |

| C-3 | ~135.0 |

| C-5 | ~123.5 |

| -CH₂-Cl | ~42.0 |

| Ar-CH₂- | ~35.0 |

-

Aromatic Carbons: The carbons of the pyridine ring resonate between 123 and 150 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded.

-

Aliphatic Carbons: The two methylene carbons appear in the upfield region, with the carbon attached to the chlorine atom appearing at a higher chemical shift (~42.0 ppm) due to the electronegativity of chlorine.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=N, C=C (aromatic) | Stretching | 1600-1450 |

| C-H (aliphatic) | Bending | 1465-1370 |

| C-Cl | Stretching | 800-600 |

-

C-H Stretching: The spectrum will show distinct peaks for aromatic and aliphatic C-H stretching vibrations.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A characteristic absorption band for the C-Cl bond is expected in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made if the sample is a solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 141, corresponding to the molecular weight of this compound. Due to the presence of the chlorine isotope ³⁷Cl, a smaller peak (M+2) at m/z 143 with an intensity of about one-third of the M⁺ peak is also expected.[1]

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical to give a fragment at m/z 106.

-

Benzylic cleavage to form the pyridylmethyl cation at m/z 92. This is often a very stable and abundant fragment for pyridine derivatives.

-

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical intermediate.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link][2]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

3-(2-Chloroethyl)pyridine: A Strategic Precursor for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Chloroethyl)pyridine, a pivotal precursor in the synthesis of pharmaceutical intermediates. We will dissect its chemical properties, intrinsic reactivity, and established synthetic routes. The core of this document is a detailed exploration of its application in the synthesis of high-value pharmaceutical agents, with a special focus on the production of Betahistine. This guide is designed for researchers, chemists, and professionals in the drug development sector, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing this versatile chemical building block.

Foundational Understanding: The Chemistry of this compound

This compound, often utilized as its more stable hydrochloride salt, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its strategic value stems from the unique interplay between the electron-deficient pyridine ring and the reactive chloroethyl side chain.[2] This structure allows for the facile introduction of the 3-pyridylethyl moiety into a wide array of molecular scaffolds, a common motif in many biologically active compounds.[2]

The chemical behavior is primarily dictated by two features:

-

The Pyridine Ring: As an electron-deficient aromatic system, the pyridine nucleus influences the reactivity of the attached side chain.[2]

-

The 2-Chloroethyl Group: This functional group is the molecule's reactive handle. The chlorine atom is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.[2]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₈ClN | [3][4] |

| Molecular Weight | 141.60 g/mol | [4] |

| Appearance | Varies; the hydrochloride salt is often a yellow or tan solid. | [5] |

| CAS Number | 39892-24-5 (free base) | [3][4][6] |

| CAS Number | 4226-36-2 (hydrochloride salt) | [1] |

| Boiling Point | Not readily available for free base; decomposition may occur. | |

| Melting Point | 137-143 °C (hydrochloride salt) |

Synthesis of the Precursor: Preparation of this compound

The most direct and high-yielding synthesis of this compound involves the chlorination of its corresponding alcohol, 3-(2-hydroxyethyl)pyridine, using a suitable chlorinating agent like thionyl chloride (SOCl₂).[7] This reaction is a classic example of converting a hydroxyl group into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis from 3-(2-hydroxyethyl)pyridine

This protocol is based on established laboratory procedures.[7]

Objective: To synthesize this compound from 3-(2-hydroxyethyl)pyridine.

Materials:

-

3-(2-hydroxyethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

5% aqueous sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-hydroxyethyl)pyridine (1.2 g, 9.8 mmol) with an excess of thionyl chloride (10 ml).

-

Reflux: Heat the mixture to reflux and maintain for 3 hours. The thionyl chloride acts as both the solvent and the chlorinating agent.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by evaporation under reduced pressure, preferably in a fume hood.

-

Workup: To the resulting residue, add 20 ml of a 5% aqueous sodium carbonate solution to neutralize any remaining acid and to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (2 x 30 ml).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and then concentrate to dryness using a rotary evaporator.

-

Yield: This procedure typically yields the product, this compound, in high purity (reported yield: 1.3 g, 98%).[7]

Synthesis Workflow

Caption: Synthesis of this compound.

Core Application: Synthesis of Betahistine

A prime example demonstrating the utility of this compound is in the synthesis of Betahistine, a histamine analog used for the treatment of Ménière's disease.[2] The synthesis hinges on a nucleophilic substitution reaction where the chloro group of the precursor is displaced by methylamine.[2]

Synthetic Pathway Analysis

The reaction is a straightforward SN2 (bimolecular nucleophilic substitution) process. The nucleophilic nitrogen of methylamine attacks the electrophilic carbon atom bonded to the chlorine. The pyridine ring, being electron-withdrawing, helps to polarize the C-Cl bond, making the carbon atom more susceptible to attack.

Experimental Protocol: Synthesis of Betahistine Free Base

Note: This is a generalized protocol. Specific conditions such as solvent, temperature, and pressure may be optimized for yield and purity.

Objective: To synthesize Betahistine via nucleophilic substitution.

Materials:

-

This compound

-

Methylamine (aqueous solution or as methylamine hydrochloride)

-

A suitable solvent (e.g., toluene, ethanol)

-

Base (if starting with methylamine hydrochloride, e.g., NaOH)

-

Reaction vessel (e.g., sealed tube or pressure reactor)

-

Stirring and heating apparatus

Procedure:

-

Reactant Preparation: Dissolve this compound in a suitable solvent within the reaction vessel.

-

Addition of Nucleophile: Add an excess of methylamine solution to the vessel. If using methylamine hydrochloride, a base must be added to generate the free methylamine nucleophile in situ.

-

Reaction: Seal the vessel and heat the mixture. Reaction conditions can vary, but temperatures around 95-105 °C are often employed.[8] The reaction progress should be monitored using an appropriate analytical technique like TLC or HPLC.

-

Workup and Isolation: Once the reaction is complete, cool the mixture. The workup typically involves solvent removal, followed by an aqueous wash and extraction of the Betahistine free base into an organic solvent.

-

Purification: The crude Betahistine can be purified by distillation or by converting it to its dihydrochloride salt and recrystallizing.[9]

Reaction Visualization

Caption: Synthesis of Betahistine from its precursor.

Troubleshooting and Impurity Profile

During Betahistine synthesis, several process-related impurities can arise. Understanding their origin is key to optimizing the reaction for higher purity.[9]

-

Unreacted Starting Material: Incomplete reaction can leave residual this compound.

-

N-acetyl betahistine: Can form if acetic acid is present during the synthesis.[9][10]

-

N-methyl betahistine: May arise from contamination of methylamine hydrochloride with dimethylamine hydrochloride.[9][10]

Optimization Strategy: Using a two-phase reaction system (e.g., toluene and an aqueous solution of methylamine hydrochloride) can lead to a gentler reaction and reduce the formation of side products.[9]

Analytical Methodologies

Ensuring the purity of this compound and monitoring its conversion requires robust analytical methods. While specific validated methods for this exact compound are proprietary, methodologies for closely related chlorinated pyridines provide a strong foundation.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, providing both separation and structural identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique for trace-level analysis of impurities, particularly for compounds that are not amenable to GC.[12]

-

High-Performance Liquid Chromatography (HPLC): A standard technique for monitoring reaction progress and assessing final product purity, often using a C18 column.[13]

Safety, Handling, and Storage

This compound and its hydrochloride salt are hazardous materials that require careful handling.

Hazard Profile:

-

Toxicity: Harmful if swallowed.[14]

-

Corrosivity: Causes severe skin burns and serious eye damage.[14]

-

Irritation: May cause respiratory irritation.[15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[14]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[15]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[14] If on skin, remove contaminated clothing and rinse skin with water.[14]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and store under an inert gas atmosphere to protect from moisture and air.[15]

Conclusion

This compound stands out as a highly effective and versatile precursor in the pharmaceutical industry. Its value is rooted in its predictable reactivity, allowing for the strategic incorporation of the 3-pyridylethyl group into complex molecules. The synthesis of Betahistine serves as a quintessential example of its importance, showcasing a direct and efficient pathway to a commercially significant drug. By understanding its synthesis, reactivity, and handling requirements, research and development professionals can effectively leverage this intermediate to accelerate the discovery and production of new therapeutic agents.

References

-

MySkinRecipes. This compound hydrochloride. [Link]

-

PrepChem.com. Synthesis of 3-(2-chloroethyl)-pyridine. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Nagender Rao D, et al. Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. [Link]

-

PubChem. This compound. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

PubChem. 3-(Chloromethyl)pyridine hydrochloride. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound hydrochloride | 4226-36-2 | Benchchem [benchchem.com]

- 3. 3-(2-CHLORO-ETHYL)-PYRIDINE - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C7H8ClN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-CHLORO-ETHYL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Betahistine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. journalijar.com [journalijar.com]

- 11. benchchem.com [benchchem.com]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Material Safety of 3-(2-Chloroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of scientific research and pharmaceutical development, a comprehensive understanding of the chemical reagents we handle is not merely a regulatory formality but a cornerstone of experimental success and personal safety. This guide provides an in-depth analysis of the material safety data for 3-(2-Chloroethyl)pyridine, a versatile building block in organic synthesis. Moving beyond a standard template, this document is structured to offer a deeper, more intuitive understanding of the compound's characteristics, enabling researchers to work with it confidently and safely. By explaining the "why" behind safety protocols, we aim to foster a proactive safety culture rooted in scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClN.[1] Understanding its fundamental physical and chemical properties is the first step in safe handling and experimental design.

| Property | Value | Source |

| CAS Number | 39892-24-5 | [1][2][3][4] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | Predicted: 210.0±15.0 °C | [5] |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Density | Predicted: 1.156±0.06 g/cm³ | [5] |

| Solubility | Data not available for the free base. The hydrochloride salt is water-soluble.[6] |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, information from structurally similar compounds, such as its isomers and hydrochloride salts, provides valuable insight into its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Acute Toxicity: Based on data for analogous compounds, this compound is expected to be harmful if swallowed.[7][8] The hydrochloride salt of the related compound, 2-(chloromethyl)pyridine, has a reported oral LD50 in mice of 316 mg/kg, classifying it as moderately toxic.[7]

Skin and Eye Irritation: This class of compounds is known to be corrosive and can cause severe skin burns and eye damage.[7][9][10][11] Contact with eyes may lead to serious, potentially irreversible damage.[7][11]

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[8]

Long-Term Exposure: There is a lack of specific data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, for the related compound 3-(chloromethyl)pyridine hydrochloride, there is a suspicion of causing cancer and genetic defects.[9] It is prudent to handle this compound with the assumption that it may carry similar long-term health risks.

Hazard Identification Summary:

Caption: A workflow for donning and using appropriate personal protective equipment.

-

Eye and Face Protection: Chemical safety goggles are mandatory. [8]For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. [12]* Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). [8][9]Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. [8][12] Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7][11]The hydrochloride salt is hygroscopic, and while data for the free base is unavailable, it is prudent to protect it from moisture. [6]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Decision Tree:

Caption: A decision tree for first aid procedures following exposure to this compound.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [2]* Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [2] Fire-Fighting Measures: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. [13]Firefighters should wear self-contained breathing apparatus and full protective gear. [11][13] Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite). [9]Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways. [7]

Section 5: Ecological Information and Disposal Considerations

Ecotoxicity: There is no specific ecotoxicity data available for this compound. [8]However, based on the hazards of related pyridine compounds, it should be assumed to be harmful to aquatic life. [9]Do not allow this chemical to enter the environment. [7] Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. This material may be classified as hazardous waste. [7][14]Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: An Evolving Understanding

This guide provides a comprehensive overview of the material safety of this compound based on currently available information. It is imperative for all users to recognize the existing data gaps and to handle this compound with the utmost care, adhering to the precautionary principles outlined. As new research and toxicological data become available, our understanding of this chemical will evolve. Staying informed and maintaining a rigorous approach to safety are the shared responsibilities of the entire scientific community.

References

-

Aaron Chemistry GmbH. (2024). Safety Data Sheet: 2-(1-Chloroethyl)pyridine hydrochloride. Retrieved from [Link]

-

Cleanchem. (n.d.). Material Safety Data Sheet: 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Winnipeg Regional Health Authority. (2024). Personal Protective Equipment. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Bioassay of 2-(Chloromethyl)pyridine for Possible Carcinogenicity. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-[3-(2-chlorophenyl)propyl]-. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(Chloromethyl)pyridine. Retrieved from [Link]

-

Thiophene - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C7H8ClN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-CHLORO-ETHYL)-PYRIDINE - Safety Data Sheet [chemicalbook.com]

- 3. 39892-24-5|this compound|BLD Pharm [bldpharm.com]

- 4. 3-(2-CHLORO-ETHYL)-PYRIDINE CAS#: 39892-24-5 [amp.chemicalbook.com]

- 5. 3-(CHLOROMETHYL)PYRIDINE CAS#: 3099-31-8 [m.chemicalbook.com]

- 6. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aaronchem.com [aaronchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Solubility Characteristics of 3-(2-Chloroethyl)pyridine in Common Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Chloroethyl)pyridine, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative solubility data is sparse in publicly available literature, this document leverages fundamental chemical principles and structural analogies to established solvents and related molecules to construct a predictive solubility framework. Furthermore, this guide equips researchers with a detailed, step-by-step experimental protocol for the empirical determination of solubility, ensuring that laboratory work can proceed with a robust theoretical and practical foundation. Safety protocols, based on data from analogous compounds, are also integrated to ensure safe handling and experimentation.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₇H₈ClN, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a critical building block for introducing the pyridylethyl moiety into more complex molecules, particularly in the development of nicotinic receptor ligands and agents targeting the central nervous system.[1] Understanding its solubility is paramount for reaction design, purification strategies (such as crystallization and chromatography), and formulation development.

Key Physicochemical Properties:

The structure features a polar pyridine ring and a nonpolar chloroethyl side chain. The pyridine ring, with its nitrogen atom, imparts basicity and the capacity for hydrogen bonding, suggesting favorable interactions with polar solvents.[3][4] Conversely, the ethyl group contributes hydrophobic character, while the chlorine atom adds polarity. This bifunctional nature dictates a nuanced solubility behavior across a spectrum of organic solvents.

Theoretical Solubility Framework: A Predictive Analysis

The guiding principle of solubility, "like dissolves like," provides the foundation for predicting the behavior of this compound.[5][6] The molecule's overall polarity is a balance between the polar pyridine head and the less polar chloroethyl tail.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring. Therefore, this compound is expected to be highly soluble, likely miscible, in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-N and C-Cl bonds, as well as the aromatic system. High solubility to complete miscibility is predicted in these solvents. The parent compound, pyridine, is known to be a versatile polar aprotic solvent itself, miscible with a wide range of solvents.[4]

-

Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): The hydrophobic chloroethyl chain will promote solubility in these solvents. However, the highly polar pyridine ring will counteract this. It is predicted that the compound will have limited or partial solubility in aliphatic hydrocarbons like hexane but should exhibit moderate to good solubility in aromatic hydrocarbons like toluene, due to potential π-π stacking interactions between the pyridine and benzene rings.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. This compound is expected to be highly soluble to miscible in these solvents due to favorable dipole-dipole interactions.

The relationship between solvent polarity and the predicted solubility of this compound is visualized below.

Caption: Predicted solubility based on solvent polarity.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. This table is intended as a guide for initial experimental design and should be confirmed empirically.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Miscible | Strong hydrogen bonding with the pyridine nitrogen. |

| Ethanol | Miscible | Strong hydrogen bonding with the pyridine nitrogen. | |

| Isopropanol | Soluble / Miscible | Good hydrogen bonding, slightly reduced by increased alkyl chain length. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Miscible | Strong dipole-dipole interactions. | |

| Acetonitrile | Miscible | Favorable dipole-dipole interactions. | |

| Acetone | Miscible | Good dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Soluble / Miscible | Moderate polarity, acts as a good general organic solvent. | |

| Nonpolar | Hexane / Heptane | Sparingly Soluble | Mismatch in polarity; polar pyridine ring limits solubility. |

| Toluene | Soluble | Potential for π-π stacking interactions enhances solubility. | |

| Diethyl Ether | Soluble | Weakly polar; effective for many organic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Miscible | Similar polarity and good dipole-dipole interactions. |

| Chloroform | Miscible | Similar polarity and good dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is required. The following protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of this compound.

4.1. Safety Precautions

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[8][9]

-

Spills: In case of a spill, evacuate the area and clean up using appropriate absorbent materials, avoiding dust formation.[8]

-

Toxicity: While data for this specific compound is limited, related chloropyridine compounds are harmful if swallowed and can cause severe skin and eye irritation or burns.[8][10] Avoid all personal contact, including inhalation.[9]

4.2. Materials and Equipment

-

This compound

-

Selected organic solvents (high purity grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated pipettes or graduated cylinders

-

Analytical balance

4.3. Experimental Workflow

The following diagram outlines the systematic process for determining solubility.

Caption: Workflow for qualitative solubility testing.

4.4. Step-by-Step Procedure

This procedure is adapted from standard methods for determining the solubility of organic compounds.[5][11][12]

-

Preparation: Label a series of clean, dry test tubes or vials, one for each solvent to be tested.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of the first test solvent to the corresponding labeled vial.

-

Initial Solute Addition: Weigh approximately 20 mg of this compound and add it to the solvent. Record the exact mass. This corresponds to a concentration of ~20 mg/mL.

-

Mixing: Cap the vial and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a well-lit background.

-

Miscible/Soluble: If the solute completely dissolves, forming a clear, homogeneous solution, it is considered soluble at that concentration.

-

Partially Soluble: If some, but not all, of the solute dissolves, it is partially soluble.

-

Insoluble: If the solute does not appear to dissolve at all, it is considered insoluble.

-

-

Semi-Quantitative Assessment (for soluble results): If the compound was fully soluble in step 5, continue adding pre-weighed portions (e.g., 20 mg) of the solute, vortexing after each addition. Continue until a saturated solution is formed (i.e., solid material remains undissolved).

-

Calculation: Calculate the approximate solubility by dividing the total mass of dissolved solute by the volume of the solvent (e.g., mg/mL).

-

Repeat: Repeat steps 2-7 for each solvent to be tested.

-

Temperature Effects: For a more thorough study, repeat the entire procedure at different controlled temperatures (e.g., 0 °C and 40 °C) to understand how temperature affects solubility.[6]

Conclusion

This compound is predicted to be a versatile compound with high solubility in a wide range of polar protic, polar aprotic, and chlorinated organic solvents. Its solubility is expected to be more limited in nonpolar aliphatic solvents but moderate in aromatic ones. This predictive framework provides a strong starting point for researchers. However, given its importance as a synthetic intermediate, the provided experimental protocol should be utilized to determine empirical solubility data, which is indispensable for optimizing reaction conditions, developing purification methods, and ensuring the success of subsequent synthetic steps.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Solubility Tests for Organic Compounds. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. Retrieved from [Link]

-